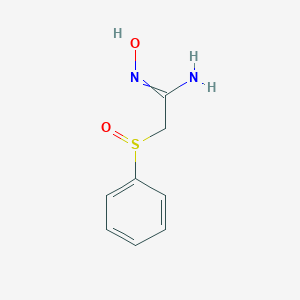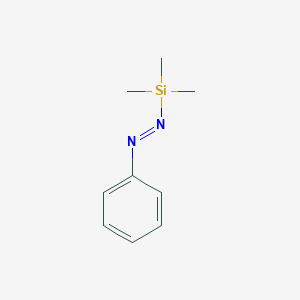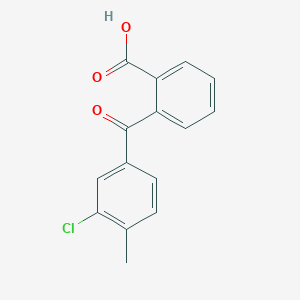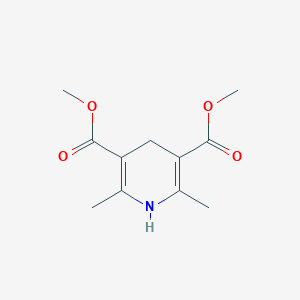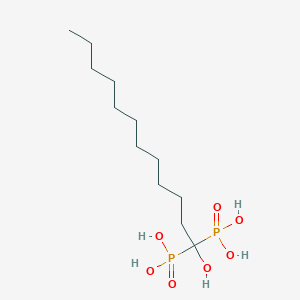
S-(4-Nitrophenyl) diethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Nitrophenyl) diethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as para-nitrophenyl ethylcarbamothioate or EPN and belongs to the class of organophosphorus compounds. It has been used as a model compound for studying the mechanism of action of organophosphorus compounds and their effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of S-(4-Nitrophenyl) diethylcarbamothioate involves the formation of a covalent bond between the thiol group of the compound and the serine residue at the active site of acetylcholinesterase. This covalent bond is irreversible and leads to the inactivation of the enzyme. The inhibition of acetylcholinesterase can have profound effects on the nervous system, leading to muscle paralysis, convulsions, and even death.
Biochemical and Physiological Effects:
S-(4-Nitrophenyl) diethylcarbamothioate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it can also inhibit other enzymes such as butyrylcholinesterase, carboxylesterase, and paraoxonase. It can also affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using S-(4-Nitrophenyl) diethylcarbamothioate in lab experiments include its high potency and specificity as an acetylcholinesterase inhibitor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, its toxicity and potential for environmental contamination are significant limitations that need to be considered when working with this compound.
Direcciones Futuras
There are several future directions for research on S-(4-Nitrophenyl) diethylcarbamothioate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for use in the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the use of EPN as a tool compound for studying the effects of organophosphorus compounds on other enzymes and biochemical processes. Finally, the environmental impact of EPN and other organophosphorus compounds needs to be further studied to develop strategies for their safe disposal and management.
Métodos De Síntesis
S-(4-Nitrophenyl) diethylcarbamothioate can be synthesized by reacting diethylamine with para-nitrophenyl chlorothioformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of the desired product. The yield of the reaction can be improved by using appropriate solvents and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
S-(4-Nitrophenyl) diethylcarbamothioate has been widely used as a tool compound for studying the mechanism of action of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, EPN can cause a buildup of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Propiedades
Número CAS |
19290-47-2 |
|---|---|
Nombre del producto |
S-(4-Nitrophenyl) diethylcarbamothioate |
Fórmula molecular |
C11H14N2O3S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Sinónimos |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



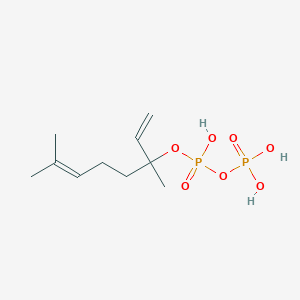
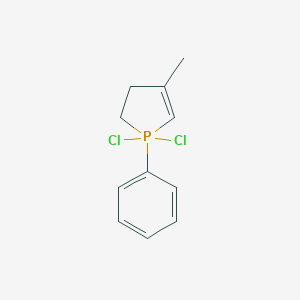

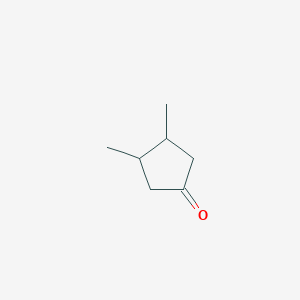
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
